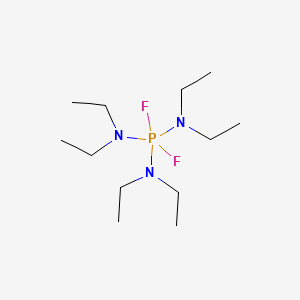

Tris(diethylamino)difluorophosphorane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[bis(diethylamino)-difluoro-λ5-phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30F2N3P/c1-7-15(8-2)18(13,14,16(9-3)10-4)17(11-5)12-6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLTNUEIBNNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(N(CC)CC)(N(CC)CC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30F2N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375392 | |

| Record name | Tris(diethylamino)difluorophosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32318-29-9 | |

| Record name | Tris(diethylamino)difluorophosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of P,p Difluoro Tris Diethylamino Phosphorane

Lewis Acidity and Fluoride (B91410) Acceptor Capabilities

The defining characteristic of difluorophosphoranes is their ability to act as Lewis acids, specifically as strong fluoride ion acceptors. This property stems from the high electronegativity of the fluorine atoms, which polarizes the P-F bonds and creates a highly electrophilic phosphorus center.

Quantitative Assessment of Fluoride Ion Affinity (FIA) in Related Systems

Quantitative measurements of the fluoride ion affinity (FIA) provide a reliable scale for Lewis acidity. While the FIA for tris(diethylamino)difluorophosphorane has not been explicitly reported, data for the closely related tris(pentafluoroethyl)difluorophosphorane, (C₂F₅)₃PF₂, offer valuable insight. The FIA of (C₂F₅)₃PF₂ has been determined to be 405.4 kJ mol⁻¹, a value that places it among strong Lewis acids. nih.gov This is comparable to the Lewis acidity of arsenic pentafluoride (AsF₅) (FIA = 427.6 kJ mol⁻¹) and significantly greater than that of phosphorus pentafluoride (PF₅) (FIA = 395.0 kJ mol⁻¹), though weaker than the exceptionally strong Lewis acid antimony pentafluoride (SbF₅) (FIA = 476.1 kJ mol⁻¹). nih.gov The electron-withdrawing nature of the pentafluoroethyl groups in (C₂F₅)₃PF₂ is key to its high Lewis acidity. In contrast, the diethylamino groups in this compound are electron-donating, which would be expected to reduce the electrophilicity of the phosphorus center and thus result in a lower FIA value compared to its perfluoroalkylated counterpart.

Table 1: Fluoride Ion Affinities of Selected Lewis Acids

| Compound | Formula | Fluoride Ion Affinity (kJ mol⁻¹) |

| Tris(pentafluoroethyl)difluorophosphorane | (C₂F₅)₃PF₂ | 405.4 nih.gov |

| Phosphorus Pentafluoride | PF₅ | 395.0 nih.gov |

| Arsenic Pentafluoride | AsF₅ | 427.6 nih.gov |

| Antimony Pentafluoride | SbF₅ | 476.1 nih.gov |

Interactions with Lewis Bases: Adduct Formation and Dissociation

The strong Lewis acidic character of difluorophosphoranes facilitates their interaction with a variety of Lewis bases to form stable adducts. For instance, tris(pentafluoroethyl)difluorophosphorane readily forms adducts with neutral Lewis bases such as N-heterocyclic carbenes (NHCs) and phosphines. researchgate.netresearchgate.net The formation of these adducts is a classic Lewis acid-base interaction where the lone pair of the base coordinates to the electrophilic phosphorus center.

The nature of the substituents on the phosphorus atom influences the stability of the resulting adduct. For tris(pentafluoroethyl)difluorophosphorane, reactions with NHCs bearing small alkyl substituents lead to the straightforward formation of NHC·PF₂(C₂F₅)₃ adducts. researchgate.net However, with bulkier NHCs, abnormal coordination or even frustrated Lewis pair (FLP) reactivity can be observed. researchgate.net It is anticipated that this compound would also form adducts with various Lewis bases, although the strength of these interactions may be modulated by the electronic and steric effects of the diethylamino groups. The dissociation of these adducts is typically an equilibrium process, influenced by factors such as temperature and the presence of competing Lewis bases.

Reactivity with Nucleophilic and Electrophilic Substrates

The reactivity of this compound extends beyond simple Lewis acid-base adduct formation and involves a range of transformations with both nucleophilic and electrophilic partners.

Halide Exchange Reactions and Fluoride Transfer Processes

A key reaction pathway for difluorophosphoranes is fluoride transfer to a substrate, a process that underscores their utility as fluorinating agents or as initiators for reactions requiring fluoride abstraction. Tris(pentafluoroethyl)difluorophosphorane has been extensively shown to abstract fluoride ions from a variety of transition metal fluoride complexes, generating cationic metal species and the stable tris(pentafluoroethyl)trifluorophosphate anion, [(C₂F₅)₃PF₃]⁻. nih.govresearchgate.netnih.gov This reactivity has been demonstrated with fluoride complexes of titanium, nickel, and copper. researchgate.netnih.gov

These reactions are essentially a form of halide exchange, where a fluoride ligand on the metal is transferred to the highly Lewis acidic phosphorane. organic-chemistry.orgnih.govfrontiersin.org The driving force for this process is the formation of the very stable and weakly coordinating FAP⁻ anion. nih.gov It is highly probable that this compound would also participate in fluoride transfer reactions, although its efficacy would be dependent on its precise Lewis acidity. One documented instance of its formation is as a co-product in the reaction of tris(diethylamino)phosphine (B1199214) with N,N-dialkylpolyfluoroalkanethioamides, a reaction that likely involves complex bond rearrangements and fluoride transfer steps. researchgate.net

Activation of Small Molecules and Protic Species

The high Lewis acidity of difluorophosphoranes can be harnessed to activate small molecules. For example, tris(pentafluoroethyl)difluorophosphorane has been shown to enhance the Brønsted acidity of acetonitrile. nih.gov In the presence of a base, this allows for the deprotonation of acetonitrile, with the resulting cyanomethyl anion coordinating to the phosphorus center. nih.gov This type of reactivity highlights the potential of these compounds to act as catalysts or promoters in reactions involving the activation of C-H bonds in weakly acidic species.

Interactions with protic species are also a key aspect of the chemistry of difluorophosphoranes. Tris(pentafluoroethyl)difluorophosphorane is known to be slowly hydrolyzed by water. nih.gov This reaction likely proceeds via initial coordination of water to the phosphorus center, followed by HF elimination. Similar reactivity would be expected for this compound, with the rate and mechanism being influenced by the basicity and steric bulk of the diethylamino groups.

Interactions with Organometallic Reagents and Transition Metal Complexes

The interaction of difluorophosphoranes with organometallic reagents can lead to a variety of outcomes, including ligand exchange and the formation of new organophosphorus compounds. The reaction of poly(difluorophosphazene), a related polymeric material, with organolithium and organomagnesium reagents results in the displacement of fluoride and the formation of organophosphazenes. psu.edu

More directly relevant is the extensive work on tris(pentafluoroethyl)difluorophosphorane, which has been used to generate a wide range of cationic transition metal complexes through fluoride abstraction. researchgate.netnih.govnih.govrsc.orgdntb.gov.uanih.gov For example, reaction with neutral nickel or copper fluoride complexes in the presence of donor solvents or other ligands leads to the formation of cationic nickel or copper complexes with the FAP⁻ counteranion. researchgate.netnih.gov The resulting cationic metal centers can then be coordinated by various ligands, including phosphines, carbenes, and arenes. researchgate.netnih.govnih.gov This methodology provides a convenient route to highly reactive cationic metal species that can be used in catalysis. Given its expected Lewis acidity, this compound would likely exhibit similar reactivity towards transition metal complexes, serving as a fluoride acceptor to generate cationic organometallic species.

Participation in Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pair (FLP) chemistry leverages the combined, yet unquenched, reactivity of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" enables the activation of a wide range of small molecules. wikipedia.orgnih.gov While electrophilic boranes are the most common Lewis acids in FLP chemistry, compounds featuring other main group elements, including phosphorus, are an expanding area of investigation. researchgate.net

The exploration of P,P-Difluoro-tris(diethylamino)phosphorane, (Et₂N)₃PF₂, as a Lewis acid component in FLP systems is not extensively documented in current chemical literature. However, its formation is reported as a co-product in the reaction between tris(diethylamino)phosphine and certain N,N-dialkylpolyfluoroalkanethioamides. researchgate.net

In one studied reaction, the interaction of tris(diethylamino)phosphine with morpholides of perfluorothiopropionic and perfluorothiobutyric acids yields fluoro-containing aminoacetylenes, tris(diethylamino)phosphine sulfide (B99878), and this compound. researchgate.net The specifics of this formation are detailed in Table 1.

Table 1: Formation of this compound in the Reaction of Tris(diethylamino)phosphine with Polyfluoroalkanethioamides

| Reactant 1 | Reactant 2 | Key Products | Reference |

| Tris(diethylamino)phosphine | Morpholides of perfluorothiopropionic acid | 4-(Perfluoroalkan-1-yn-1-yl)morpholines | researchgate.net |

| Tris(diethylamino)phosphine sulfide | |||

| This compound |

This table summarizes the reaction context in which this compound is formed.

While direct studies on the FLP chemistry of (Et₂N)₃PF₂ are scarce, the reactivity of analogous fluorophosphoranes provides significant insight into its potential as a Lewis acid. The closely related compound, tris(pentafluoroethyl)difluorophosphorane, (C₂F₅)₃PF₂, has been established as a highly potent Lewis acid. nih.govresearchgate.net It is particularly effective as a fluoride abstractor from various transition metal fluoride complexes, including those of nickel, copper, and titanium. nih.gov This fluoride abstraction generates highly reactive cationic transition metal complexes and the weakly coordinating tris(pentafluoroethyl)trifluorophosphate (FAP) anion. nih.govnih.gov The ability of (C₂F₅)₃PF₂ to act as a strong fluoride acceptor highlights the significant Lewis acidity inherent to this class of difluorophosphorane compounds, suggesting a potential, though unexplored, capacity for (Et₂N)₃PF₂ to participate in similar chemistry.

Given the lack of specific reported applications of P,P-Difluoro-tris(diethylamino)phosphorane in FLP-mediated reactions, there are no direct mechanistic elucidations involving this compound. The mechanisms of FLP reactions are highly dependent on the nature of the acid, base, and substrate involved. researchgate.net

Generally, FLPs activate substrates through cooperative action. For example, the hallmark activation of dihydrogen proceeds via heterolytic cleavage, where the Lewis basic site attacks one hydrogen atom while the Lewis acidic site accepts the resulting hydride. wikipedia.org In the activation of other substrates, such as C–F bonds in benzotrifluorides, mechanistic studies involving other FLP systems have pointed towards an Sₙ1-type mechanism. nih.gov In this pathway, the Lewis acid facilitates the departure of the fluoride anion, generating a cationic intermediate that is then captured by the Lewis base. nih.gov Computational studies, particularly Density Functional Theory (DFT), are often employed to unravel the energetic pathways and transition states of these complex reactions. researchgate.netmdpi.com

Role in Oxidative Addition and Reductive Elimination Pathways

Based on available scientific literature, there are no documented instances of P,P-Difluoro-tris(diethylamino)phosphorane participating directly in oxidative addition or reductive elimination pathways.

These reaction types are fundamental processes in organometallic chemistry, typically involving a change in both the oxidation state and coordination number of a metal center. nih.gov Oxidative addition involves the addition of a molecule to a metal complex, increasing the metal's oxidation state by two. Conversely, reductive elimination is the reverse process, where two ligands are eliminated from the metal center to form a new molecule, decreasing the metal's oxidation state by two. nih.gov While main group elements can undergo reactions that are formally analogous to oxidative addition, such as the reaction of Si(II) and Ge(II) compounds with pentafluoropyridine, this reactivity has not been reported for P,P-Difluoro-tris(diethylamino)phosphorane. nih.gov

Advanced Synthetic Applications and Catalytic Roles of P,p Difluoro Tris Diethylamino Phosphorane

Catalysis in Organic Transformations

The catalytic potential of phosphorane systems is a growing area of research, with applications spanning Lewis acid catalysis and specialized fluorination reactions.

Neutral P(V) species, such as fluorophosphoranes, can function as effective Lewis acid catalysts. This acidity arises from the electron-deficient nature of the central phosphorus atom, enhanced by the attached fluorine ligands. While specific studies on Tris(diethylamino)difluorophosphorane are not extensively detailed in this context, the reactivity of analogous electrophilic phosphonium (B103445) cations (EPCs) provides a strong precedent. rsc.org These related phosphorus-based Lewis acids have been shown to catalyze a variety of transformations, including C-C, C-O, and C-N bond-forming reactions. rsc.org For instance, highly electrophilic phosphonium cations generated from fluorophosphoranes can catalyze Friedel-Crafts reactions and the polymerization of alkenes, demonstrating their utility in forming new carbon-carbon bonds. rsc.org The principle involves the activation of a substrate by the Lewis acidic phosphorus center, facilitating nucleophilic attack.

The development of chiral phosphorus compounds is fundamental to asymmetric catalysis. rug.nl P-chirogenic compounds, which have a stereogenic phosphorus center, are crucial ligands in a wide array of enantioselective transition-metal-catalyzed reactions. rug.nl While stereoselective applications using this compound itself are not prominently documented, the broader class of P-stereogenic phosphoramidates and related P(V) systems is vital for creating chiral molecules. nih.gov These systems are instrumental in fields ranging from drug development to agrochemistry. rug.nl The synthesis of these chiral-at-phosphorus molecules often relies on stereoselective methods, underscoring the importance of designing new chiral phosphorus-based catalysts and auxiliaries. rug.nlnih.gov

Generation of Highly Electrophilic Intermediates in Synthesis

A key application of fluorophosphoranes is the generation of highly electrophilic intermediates. A common strategy to create potent phosphorus-based Lewis acids involves the synthesis of electrophilic phosphonium cations (EPCs). rsc.org This is often achieved through the oxidation of a phosphine (B1218219) followed by fluoride (B91410) abstraction from the resulting difluorophosphorane using a strong Lewis acid. rsc.org The resulting cationic species are highly reactive. For example, the reaction of a difluorophosphorane with trimethylsilyl (B98337) triflate can generate a fluorophosphonium triflate salt, a powerful electrophile. rsc.org This principle highlights the potential of this compound to serve as a precursor to such highly reactive cationic intermediates, which can then be employed in various synthetic transformations.

Applications in the Synthesis of Specialized Organofluorine Compounds

The synthesis of organofluorine compounds is of immense importance in medicinal chemistry and materials science. cas.cnlupinepublishers.com this compound is a key product in a reaction that synthesizes specialized organofluorine molecules. researchgate.net When N,N-dialkylpolyfluoroalkanethioamides (specifically, morpholides of perfluorothiopropionic and perfluorothiobutyric acids) are treated with tris(diethylamino)phosphine (B1199214), the reaction yields fluoro-containing aminoacetylenes. researchgate.net In this process, this compound is formed, indicating it acts as a sink for fluorine atoms removed from the starting material. researchgate.net This specific transformation provides a pathway to valuable fluorinated building blocks.

Table 1: Synthetic Applications of this compound and Related Systems

| Section | Application Area | Specific Role / Reaction | Compound Class | Reference |

| 4.1.1 | Lewis Acid Catalysis | Catalyst for C-C and C-X bond formation (by analogy) | P(V) Lewis Acids | rsc.org |

| 4.1.3 | Promoter in Fluorination | Fluorine acceptor in the conversion of polyfluoroalkanethioamides to aminoacetylenes | Phosphorane | researchgate.net |

| 4.3 | Organofluorine Synthesis | Co-product in the synthesis of fluoro-containing aminoacetylenes | Phosphorane | researchgate.net |

| 4.4 | WCA Development | Precursor to weakly coordinating anions via fluoride abstraction | Fluorophosphorane | nih.gov |

Contributions to the Development of Weakly Coordinating Anions (WCAs) in Catalysis

Weakly coordinating anions (WCAs) are crucial for stabilizing highly reactive, electrophilic cations and are central to modern catalysis, particularly in olefin polymerization. cmu.eduresearchgate.net A primary strategy for creating WCAs is to delocalize a negative charge over a large, chemically inert, and fluorine-rich structure. cmu.edu

Fluorophosphoranes, particularly those with perfluoroalkyl groups, are exceptionally strong fluoride ion acceptors (Lewis acids). nih.gov A prominent example is Tris(pentafluoroethyl)difluorophosphorane, an analogue of the title compound. It readily abstracts a fluoride ion from various sources, including transition metal fluoride complexes, to generate the highly stable and weakly coordinating tris(pentafluoroethyl)trifluorophosphate anion ([(C₂F₅)₃PF₃]⁻), often called the FAP anion. nih.gov This process generates a cationic metal complex stabilized by the WCA. nih.govrsc.org The high Lewis acidity and the ability to form these robust anions make fluorophosphoranes like this compound foundational to the development of WCA-based catalytic systems. nih.govnih.gov

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Multi-Nuclear NMR Spectroscopy for Elucidating Reaction Intermediates and Dynamic Processes (e.g., ³¹P, ¹⁹F, ¹³C NMR beyond basic identification)

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the intricate structural and dynamic features of Tris(diethylamino)difluorophosphorane. The presence of magnetically active nuclei such as ³¹P, ¹⁹F, and ¹³C allows for a multi-faceted investigation of its molecular framework and reactivity.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus serves as an excellent probe for studying changes in the coordination and electronic environment of the phosphorus center. In phosphoranes, the ³¹P chemical shift is highly sensitive to the nature and geometry of the substituents. For pentacoordinate species like this compound, the chemical shift provides critical information about the trigonal bipyramidal or square pyramidal geometries and any equilibria between them. In reactions where it acts as a fluoride (B91410) donor, the formation of tetracoordinate phosphonium (B103445) or hexacoordinate phosphate (B84403) species can be readily monitored by characteristic downfield or upfield shifts in the ³¹P NMR spectrum, respectively. researchgate.net For instance, a significant change in the ³¹P chemical shift would be expected upon the formation of an adduct, reflecting the change in the phosphorus coordination sphere.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly powerful for studying fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov In this compound, the ¹⁹F NMR spectrum provides direct information about the fluorine environments. The coupling between the phosphorus and fluorine nuclei (¹J(P-F)) is a key parameter, with its magnitude being indicative of the P-F bond's nature.

Variable-temperature ¹⁹F NMR studies are instrumental in elucidating dynamic processes such as Berry pseudorotation, a common fluxional process in trigonal bipyramidal molecules. This process can lead to the exchange of axial and equatorial fluorine atoms, resulting in temperature-dependent changes in the ¹⁹F NMR lineshape. At low temperatures, where the exchange is slow on the NMR timescale, distinct signals for the axial and equatorial fluorines might be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single signal, allowing for the determination of the energy barrier for the pseudorotation process. nih.gov

| Nucleus | Information Gained | Typical Application for this compound |

| ³¹P | Coordination environment, oxidation state | Monitoring reactions, identifying intermediates and products. |

| ¹⁹F | Electronic environment of fluorine, dynamic processes | Studying fluxional behavior (e.g., Berry pseudorotation). |

| ¹³C | Carbon framework of substituents | Confirming the structure of the diethylamino groups. |

Single-Crystal X-ray Diffraction Studies of Adducts and Derivatives for Bonding Analysis

For example, in reactions where this compound acts as a fluoride donor, it can form stable crystalline adducts with Lewis acids. The X-ray structure of such an adduct, for instance with a trifluoromethyl-containing compound, would reveal the geometry of the resulting cation, such as [CF₃P(NEt₂)₃]⁺. In such a cation, a distorted tetrahedral geometry around the phosphorus atom would be expected. Current time information in Seine-Maritime, FR.

The detailed structural parameters obtained from X-ray diffraction, such as P-N, P-F, and P-C bond lengths and angles, provide a basis for a sophisticated bonding analysis. These experimental values can be compared with theoretical calculations to gain a deeper understanding of the electronic effects of the substituents and the nature of the bonding within the molecule and its derivatives.

| Structural Parameter | Significance |

| Bond Lengths (P-N, P-F) | Indicates bond strength and order. |

| Bond Angles (N-P-N, F-P-F, N-P-F) | Defines the molecular geometry (e.g., trigonal bipyramidal, tetrahedral). |

| Torsion Angles | Describes the conformation of the diethylamino groups. |

| Intermolecular Interactions | Reveals packing forces in the crystal lattice. |

Spectroscopic Investigations of Reactivity and Electronic Properties in Solution (e.g., UV-Vis, IR in context of reaction monitoring)

Spectroscopic techniques such as UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are vital for studying the reactivity and electronic properties of this compound in solution, particularly for monitoring the progress of chemical reactions.

UV-Vis Spectroscopy: The electronic transitions of a molecule can be probed using UV-Vis spectroscopy. While simple phosphoranes may not have strong absorptions in the visible region, their electronic structure can give rise to absorptions in the UV range. researchgate.netnih.govnih.gov The position and intensity of these absorption bands are sensitive to the substituents on the phosphorus atom and the solvent environment. The formation of reaction intermediates or products with different electronic properties, such as charge-transfer complexes or more conjugated systems, can be followed by monitoring changes in the UV-Vis spectrum over time. This can provide valuable kinetic data for reactions involving this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups and monitoring their transformation during a chemical reaction. clairet.co.uknih.gov The P-F and P-N stretching vibrations in the IR spectrum of this compound are characteristic of the phosphorane structure. When the compound undergoes a reaction, for example, the transfer of a fluoride ion, the disappearance of the P-F stretching band and the appearance of new bands corresponding to the products can be observed. This makes in-situ IR spectroscopy an excellent method for real-time reaction monitoring, allowing for the optimization of reaction conditions and the detection of transient intermediates.

| Spectroscopic Technique | Information Provided | Application in Reaction Monitoring |

| UV-Vis Spectroscopy | Electronic transitions | Monitoring changes in conjugation and electronic structure. |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups | Tracking the appearance/disappearance of reactants and products. |

Theoretical and Computational Investigations of P,p Difluoro Tris Diethylamino Phosphorane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of phosphoranes. These calculations predict molecular geometry, bond lengths, bond angles, and the distribution of electrons within the molecule.

For the analogous compound, tris(dimethylamino)difluorophosphorane, gas-phase electron diffraction studies combined with Self-Consistent Field (SCF) molecular orbital calculations in the CNDO/2 approximation have determined its structure. The molecule adopts a trigonal-bipyramidal geometry with the two highly electronegative fluorine atoms occupying the axial positions, and the three dimethylamino groups situated in the equatorial plane. researchgate.net This arrangement is consistent with Bent's rule, which predicts that more electronegative substituents will prefer hybrid orbitals with less s-character (i.e., axial positions in a trigonal bipyramid).

The key structural parameters determined for tris(dimethylamino)difluorophosphorane serve as a reliable estimate for Tris(diethylamino)difluorophosphorane, with expected minor variations due to the increased steric bulk of the ethyl groups.

Table 1: Geometric Parameters of Tris(dimethylamino)difluorophosphorane from Electron Diffraction and SCF-LCAO-MO Calculations (Note: This data is for the dimethylamino analog and serves as a close approximation for the diethylamino compound.)

| Parameter | Value |

| Bond Lengths (rₐ) | |

| P–F | 1.632 ± 0.006 Å |

| P–N | 1.674 ± 0.005 Å |

| N–C | 1.460 ± 0.003 Å |

| C–H | 1.120 + 0.006 Å |

| Bond Angles | |

| ∠CNC | 113.0 ± 2.3° |

| ∠PNC | 122.2 ± 0.5° |

| Torsional Angle | |

| τ (P–N) | 70.1 ± 2.7° |

Data sourced from an electron diffraction study of PF₂(NMe₂)₃. researchgate.net

The calculations also revealed a nearly planar configuration at the nitrogen atoms and a specific torsional angle for the dimethylamino groups around the P-N bonds, a value that was successfully reproduced by the CNDO/2 calculations. researchgate.net This indicates a significant degree of pπ-dπ interaction between the nitrogen lone pairs and the phosphorus d-orbitals, contributing to the stability of the molecule.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating reaction pathways, providing insights into the energies of reactants, products, and transition states. researchgate.netresearchgate.net For this compound, a key aspect of its reactivity is its role as a fluoride (B91410) donor. researchgate.netresearchgate.netlookchem.com DFT studies can model this process, for example, in its reaction with a Lewis acid or its involvement in trifluoromethylation reactions where it acts as a masked fluoride anion source. researchgate.netuni-bremen.de

A typical DFT study of a reaction mechanism involving this compound would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Frequency Analysis: Confirming the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and calculating thermodynamic properties like Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the connected reactants and products to verify the proposed mechanism.

While specific DFT studies detailing the reaction mechanisms of this compound are not prominent in the literature, the methodology has been extensively applied to similar reactions, such as the Staudinger reaction involving other phosphanes. researchgate.net Such studies can distinguish between different potential pathways, for instance, a stepwise versus a concerted mechanism, by comparing the activation energy barriers of each route. researchgate.net

Computational Prediction of Spectroscopic Parameters to Support Experimental Observations

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data. DFT and other ab-initio methods can accurately calculate NMR chemical shifts, spin-spin coupling constants, and vibrational frequencies. researchgate.net

For a molecule like this compound, key predictable parameters would include ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra. The process typically involves:

Optimizing the molecular geometry at a high level of theory.

Calculating the magnetic shielding tensors for each nucleus using a specialized method like the Gauge-Including Atomic Orbital (GIAO) method.

Referencing the calculated shielding values to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) to obtain chemical shifts.

Such calculations can be invaluable for assigning complex spectra and understanding how electronic structure influences spectroscopic properties. For instance, computations could reveal how the P-F and P-N bond characteristics affect the ³¹P and ¹⁹F chemical shifts. While protocols for calculating NMR parameters for fluorinated compounds are being developed, specific computational spectroscopic studies for this compound are not yet published.

Analysis of Lewis Acidity Parameters (e.g., Electrophilicity Indices, Frontier Orbital Analysis)

The reactivity of this compound can be further understood by analyzing its electronic properties through the lens of Lewis acidity and frontier molecular orbital (FMO) theory. lookchem.com

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). lookchem.com For this compound, a computational analysis would likely show:

HOMO: Primarily localized on the lone pairs of the nitrogen atoms of the diethylamino groups.

LUMO: Primarily localized on the antibonding σ* orbitals of the axial P-F bonds.

This distribution explains the molecule's reactivity: the nitrogen atoms are the primary sites of basicity, while the phosphorus center is susceptible to nucleophilic attack, and the P-F bonds are the weakest point for fluoride abstraction, which defines its Lewis acidic character when interacting with stronger bases.

Lewis Acidity and Electrophilicity Indices: While the nitrogen lone pairs impart Lewis basicity, the phosphorus center, bonded to two highly electronegative fluorine atoms, possesses Lewis acidic character. This is demonstrated by its use as a fluoride acceptor in some contexts. A quantitative measure of this acidity can be calculated using metrics like the global electrophilicity index (ω). researchgate.netuni-bremen.de This index is calculated from the energies of the HOMO and LUMO (εH and εL) and the chemical hardness (η).

The formula is: ω = (μ²) / (2η) where the electronic chemical potential μ ≈ (εH + εL) / 2 and chemical hardness η ≈ (εL - εH) .

A higher electrophilicity index indicates stronger Lewis acidity. researchgate.net DFT calculations could provide the HOMO and LUMO energies needed to compute this value for this compound and compare it to other known Lewis acids.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Primary Localization | Implied Reactivity |

| HOMO | Nitrogen lone pairs | Nucleophilic/Basic character at N atoms |

| LUMO | P-F σ* antibonding orbitals | Electrophilic character at P; site for fluoride abstraction |

Derivatives, Analogues, and Structure Reactivity Relationship Studies

Synthesis and Characterization of Aminodifluorophosphorane Derivatives with Varied Alkyl and Amino Substituents

The synthesis of aminodifluorophosphorane derivatives allows for a systematic investigation of structure-reactivity relationships. A common strategy for creating these compounds involves the reaction of secondary amines with a suitable phosphorus source, followed by a halogen exchange.

A versatile method for preparing a range of phosphoramidic difluorides begins with the addition of secondary amines to phosphoryl chloride (POCl₃) in the presence of a base like triethylamine (B128534) (Et₃N). chemrxiv.org This is followed by a fluoride-chloride halogen exchange, often accomplished using potassium fluoride (B91410) (KF). chemrxiv.org This two-step process allows for the introduction of diverse amino substituents, leading to a library of derivatives with varying steric bulk and electronic properties. Cyclic versions of these fluoridates can be prepared using an analogous sequence. chemrxiv.org While the cyclic fluoridates exhibit good bench stability, the acyclic phosphoramidic difluoride substrates tend to decompose gradually at room temperature. chemrxiv.org

The synthesis of the parent compound, tris(diethylamino)difluorophosphorane, has been reported as a product in reactions involving tris(diethylamino)phosphine (B1199214). For instance, when N,N-dialkylpolyfluoroalkanethioamides with specific chain lengths react with tris(diethylamino)phosphine, this compound is formed alongside other products. researchgate.net

The characterization of these derivatives relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹⁹F, ¹H, ¹³C) is crucial for confirming the structure and purity of the compounds. Infrared (IR) spectroscopy helps identify key functional groups, while mass spectrometry confirms the molecular weight. researchgate.netf1000research.com For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. mdpi.com

The table below summarizes examples of synthesized aminodifluorophosphorane derivatives and their precursors, illustrating the modularity of the synthetic approach.

| Derivative Type | Precursors | Synthetic Strategy | Key Characterization | Reference |

| Acyclic Phosphoramidic Difluorides | Secondary Amines, POCl₃, KF | 1. Amination of POCl₃ 2. Halogen Exchange | NMR, IR, MS | chemrxiv.org |

| Cyclic Phosphoramidic Fluoridates | Cyclic Amines, POCl₃, KF | 1. Amination of POCl₃ 2. Halogen Exchange | NMR, IR, MS | chemrxiv.org |

| This compound | Tris(diethylamino)phosphine, N,N-dialkylpolyfluoroalkanethioamides | Reaction between precursors | Not specified | researchgate.net |

| Silylated Bis(amidine) Derivatives | p-Carboranylamidinate salts, Me₃SiCl | Silylation of amidinate | X-ray Diffraction, NMR | mdpi.com |

Investigation of Steric and Electronic Effects on Reactivity and Catalytic Performance

The reactivity and catalytic utility of aminodifluorophosphoranes are profoundly influenced by the interplay of steric and electronic effects originating from the substituents on the phosphorus atom. d-nb.infonih.gov These effects dictate the accessibility of the phosphorus center to incoming nucleophiles or substrates and modulate its Lewis acidic character. rsc.orgresearchgate.net

Steric Effects: The size of the alkyl and amino groups attached to the phosphorus atom creates steric hindrance around the reactive center. nih.gov Bulky substituents can shield the phosphorus atom, potentially slowing down reactions by impeding the approach of other molecules. researchgate.net However, steric strain can also be a driving force. For instance, the Thorpe-Ingold effect, induced by gem-dialkyl or similar substitution patterns, can conformationally restrict a molecule, entropically favoring certain intramolecular reactions. researchgate.net In catalysis, moderate steric demand can be beneficial, sometimes leading to higher selectivity by controlling the orientation of substrates in the active site. d-nb.info

Electronic Effects: The electronegativity and inductive/mesomeric effects of the substituents tune the electronic properties of the phosphorus center. nih.govmdpi.com Electron-withdrawing groups, such as fluorine atoms, increase the electrophilicity and Lewis acidity of the phosphorus(V) center by lowering the energy of its vacant σ* orbitals. rsc.org Conversely, electron-donating amino groups can decrease the Lewis acidity. This electronic tuning is critical for the development of "frustrated Lewis pairs" (FLPs), where steric hindrance prevents a strong Lewis acid and a Lewis base from forming a classical adduct, leaving their reactivity available for other transformations. researchgate.net The ability to modify the electronic properties of phosphorus-based compounds is key to tailoring their catalytic activity for specific applications like hydrogenation, hydroamination, and CO₂ reduction. rsc.orgresearchgate.net

The catalytic performance of systems involving phosphorus compounds is a direct consequence of these combined effects. Studies on various catalysts have shown that a delicate balance between steric and electronic factors is often required for optimal activity and selectivity. d-nb.infonih.gov For example, in the semi-hydrogenation of alkynes using palladium nanoparticles, phosphane additives with moderate steric bulk and weaker σ-donating ability resulted in the highest catalytic performance. d-nb.info This highlights that subtle modifications to the ligand structure can lead to significant changes in catalytic outcomes. nih.govmdpi.com

Comparative Studies with Other Hypervalent Phosphorus Fluorides

To understand the unique properties of this compound and its analogues, it is useful to compare them with other classes of hypervalent phosphorus fluorides. Key comparators include perfluoroalkyl-substituted phosphoranes and cyclic phosphazenes.

| Compound Class | Representative Example | Key Features & Reactivity | Applications | Reference |

| Aminodifluorophosphoranes | This compound | Tunable reactivity via N-substituents; P-F bonds activated by Lewis base catalysis. | Connective hubs in click chemistry (PFEx). | chemrxiv.orgnih.gov |

| Perfluoroalkylphosphoranes | Tris(pentafluoroethyl)difluorophosphorane ((C₂F₅)₃PF₂) | Strong Lewis acid; highly electrophilic. | Fluoride abstraction agent, synthesis of cationic metal complexes. | nih.govdntb.gov.uarsc.org |

| Cyclic Phosphazenes | Hexafluorocyclotriphosphazene (B96674) (HFP) | Polyvalent hub with multiple P-F bonds for serial substitution. | Scaffolds for multidimensional molecules, late-stage drug functionalization. | nih.govnih.gov |

| Phosphoryl Fluorides | Phosphoryl fluoride (POF₃) | Highly reactive, toxic gas. | Impractical for routine click chemistry, but a conceptual hub. | chemrxiv.org |

| Phosphorus Chlorofluorides | Phosphoramidic Dichlorides (P(O)Cl₂NR₂) | More reactive towards nucleophiles than fluorides in uncatalyzed reactions, but less stable. | Synthetic precursors to phosphoramidic difluorides. | chemrxiv.orgnih.gov |

Reactivity and Stability: Aminodifluorophosphoranes are part of a recently developed class of reagents for Phosphorus(V) Fluoride Exchange (PFEx) "click chemistry". nih.govnih.govchemrxiv.org The P-F bonds in these compounds are generally stable but can be catalytically activated by Lewis bases for reaction with nucleophiles like alcohols and amines. chemrxiv.orgnih.gov This offers a window of reactivity that is distinct from their P-Cl counterparts. P(V)-Cl bonds are typically more susceptible to hydrolysis and uncatalyzed nucleophilic displacement, whereas P(V)-F bonds offer greater stability and controlled, catalyst-dependent reactivity. nih.gov

Lewis Acidity and Applications: Perfluoroalkylphosphoranes like tris(pentafluoroethyl)difluorophosphorane are powerful Lewis acids due to the strong electron-withdrawing nature of the C₂F₅ groups. nih.gov This property is exploited for fluoride abstraction from other molecules, a key step in generating cationic copper complexes for catalysis. nih.govdntb.gov.ua In contrast, the amino groups in aminodifluorophosphoranes are electron-donating, which moderates the Lewis acidity of the phosphorus center.

Structural Versatility: Cyclic phosphazenes, such as hexafluorocyclotriphosphazene (HFP), offer a rigid scaffold with multiple P-F bonds. This allows for the controlled, sequential substitution of fluorine atoms to build complex, multidimensional molecules, making them valuable for drug discovery and materials science. nih.govnih.gov Aminodifluorophosphoranes serve as simpler, yet highly effective, connective hubs for linking molecular fragments. chemrxiv.org

Development of Phosphorane-Based Lewis Acids with Tailored Properties

The development of main-group elements as catalysts is a burgeoning field, with phosphorus-based Lewis acids emerging as powerful tools for metal-free catalysis. rsc.orgresearchgate.netnih.gov The Lewis acidity of pentavalent phosphorus compounds, including aminodifluorophosphoranes, stems from the presence of a low-lying σ* antibonding orbital that can accept electron density. rsc.org

A key advantage of phosphorus-based Lewis acids is the ability to tailor their properties by systematically modifying the substituents attached to the phosphorus atom. rsc.org The Lewis acidity can be finely tuned by altering the electronic nature of these substituents. researchgate.net For example, replacing electron-donating amino groups with strongly electron-withdrawing groups like pentafluoroethyl (C₂F₅) dramatically increases Lewis acidity, as seen in the high fluoride affinity of (C₂F₅)₃PF₂. nih.gov

This tunability has enabled the design of phosphorus(V) species for specific applications in catalysis. researchgate.netnih.gov These tailored Lewis acids have been employed in a variety of chemical transformations. One notable application is in C-F bond activation, a challenging but important reaction in organofluorine chemistry. researchgate.net Furthermore, phosphorane-based Lewis acids are integral components of frustrated Lewis pairs (FLPs), where their reactivity is harnessed for the activation of small molecules. researchgate.net

The development of catalytic systems based on the Phosphorus(V) Fluoride Exchange (PFEx) reaction highlights the potential of aminodifluorophosphoranes. nih.govclaremont.edu In these systems, the P-F bond is activated by a catalyst, demonstrating a cooperative interaction that relies on the inherent Lewis acidic properties of the phosphorus center. nih.gov As research in this area progresses, the design of new chiral and achiral phosphorane-based Lewis acids is expected to provide novel solutions for stoichiometric and catalytic transformations, further expanding the toolkit of metal-free chemistry. rsc.orgclaremont.edu

Future Research Directions and Emerging Applications of P,p Difluoro Tris Diethylamino Phosphorane

Development of More Sustainable and Efficient Synthetic Routes

The industrial viability and broader laboratory use of P,P-Difluoro-tris(diethylamino)phosphorane are contingent upon the development of sustainable and efficient synthetic methodologies. Current synthetic strategies, such as the reaction of tris(diethylamino)phosphine (B1199214) with N,N-dialkylpolyfluoroalkanethioamides, can result in its formation alongside other products like tris(diethylamino)phosphine sulfide (B99878). researchgate.net Future research will likely focus on improving atom economy, reducing hazardous waste, and utilizing greener reagents.

Key research thrusts include:

Chlorine-Free Processes: Traditional organophosphorus chemistry often relies on the use of elemental phosphorus and hazardous chlorine gas. nih.gov Future routes could explore direct functionalization of phosphorus precursors using safer fluorinating agents and catalytic methods.

Photocatalytic Methods: Inspired by recent breakthroughs in phosphorus chemistry, visible-light photocatalysis presents a promising strategy. nih.gov This approach could enable direct P-N and P-F bond formation under mild conditions, potentially using more benign starting materials. nih.govnih.gov

Green Chemistry Principles: Adopting principles from sustainable synthesis of analogous compounds, such as aminosilanes, could guide the development of new routes. aalto.fi This includes selecting precursors to minimize salt byproducts and designing processes with reduced energy consumption. aalto.fi

Exploration of Novel Catalytic Transformations and Process Intensification

While direct catalytic applications of P,P-Difluoro-tris(diethylamino)phosphorane are not yet widely established, its structural analogues suggest significant potential. The related compound, tris(pentafluoroethyl)difluorophosphorane, is an effective fluoride (B91410) acceptor used to generate catalytically active cationic transition metal complexes. nih.govresearchgate.net

Future research in this area should investigate:

Fluoride Abstraction Catalysis: Exploring the ability of P,P-Difluoro-tris(diethylamino)phosphorane to act as a Lewis acid and abstract fluoride ions from metal complexes. This could generate novel cationic catalysts for reactions such as cycloadditions, similar to copper catalysts generated using tris(pentafluoroethyl)difluorophosphorane. nih.gov The differing electronic and steric profile of the diethylamino groups compared to pentafluoroethyl groups may offer unique reactivity or selectivity.

Organocatalysis: Investigating the potential of the aminodifluorophosphorane core to act as an organocatalyst itself, or as a precursor to one, for various organic transformations.

Process Intensification: Combining catalysis with process intensification strategies, such as those used in continuous-flow systems, can lead to higher yields, better selectivity, and improved safety profiles for chemical reactions. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers transformative potential for chemical manufacturing, including for organophosphorus compounds. nih.gov These platforms provide enhanced control over reaction parameters, improve safety when handling reactive intermediates, and facilitate rapid optimization and library synthesis. nih.govrsc.org

Emerging applications in this domain include:

On-Demand Synthesis: Developing a flow-based synthesis of P,P-Difluoro-tris(diethylamino)phosphorane would allow for its on-demand production, avoiding storage of potentially sensitive reagents. This approach has been successfully demonstrated for other complex molecules and active pharmaceutical ingredients. mdpi.comnih.gov

Automated Reaction Optimization: Integrating the use of P,P-Difluoro-tris(diethylamino)phosphorane as a reagent or catalyst into automated platforms can accelerate the discovery of new reactions. Stopped-flow techniques allow for the rapid screening of numerous reaction conditions on a microscale, generating large datasets that can be used for machine learning-guided optimization. rsc.org

Synthesis of Advanced Molecules: Automated fast-flow instruments have proven capable of synthesizing complex biomacromolecules like proteins and oligonucleotides. nih.govmit.edu Adapting such technology could enable the use of aminodifluorophosphorane-based reagents in the multi-step synthesis of complex, high-value small molecules.

Advanced Materials Applications Beyond Traditional Organic Synthesis

The unique electronic properties of fluorinated organophosphorus compounds suggest applications in materials science. For instance, the strong Lewis acid tris(pentafluorophenyl)borane (B72294) has found extensive use as a dopant for organic semiconductors and in the development of organic electronic devices. rsc.org

By analogy, P,P-Difluoro-tris(diethylamino)phosphorane could be investigated for:

Organic Electronics: Its high fluorine content and polarity may make it a candidate as an n-type dopant for organic semiconductors, a component in dielectric layers, or an additive in electrolyte formulations for advanced batteries.

Polymer Chemistry: The compound could serve as a unique initiator or additive in polymerization processes, potentially imparting properties like flame retardancy or modified surface energy to the resulting polymers.

Functional Fluids: The combination of a polar phosphorane core and nonpolar ethyl groups may lead to applications in specialized lubricants, hydraulic fluids, or heat-transfer liquids where unique viscosity and thermal stability profiles are required.

Table 1: Comparison of P,P-Difluoro-tris(diethylamino)phosphorane and an Analogue

| Feature | P,P-Difluoro-tris(diethylamino)phosphorane | Tris(pentafluoroethyl)difluorophosphorane |

|---|---|---|

| Structure | P(N(C₂H₅)₂)₃F₂ | P(C₂F₅)₃F₂ |

| Substituent Type | Electron-donating amino groups | Electron-withdrawing perfluoroalkyl groups |

| Known Role | Product of phosphine (B1218219)/thioamide reaction researchgate.net | Fluoride acceptor to generate catalysts nih.govrsc.org |

| Future Potential | Lewis acid, catalyst, material component | Versatile reagent in transition metal chemistry researchgate.net |

Design of New Ligands and Reagents Utilizing the Aminodifluorophosphorane Scaffold

A highly promising area of research is the use of P,P-Difluoro-tris(diethylamino)phosphorane as a building block for novel ligands and reagents. The established reactivity of its perfluoroalkyl analogue, tris(pentafluoroethyl)difluorophosphorane, as a fluoride acceptor provides a clear blueprint for this exploration. nih.govresearchgate.netrsc.org

When tris(pentafluoroethyl)difluorophosphorane reacts with a metal fluoride complex, it abstracts a fluoride ion to form the highly stable and weakly coordinating tris(pentafluoroethyl)trifluorophosphate (FAP) anion. nih.govresearchgate.net This process generates a reactive, cationic metal center that can be stabilized by solvents or other ligands, leading to the formation of new complex salts. researchgate.net

Future research should focus on leveraging this reactivity:

Generation of New Weakly Coordinating Anions: The reaction of P,P-Difluoro-tris(diethylamino)phosphorane with fluoride sources could produce the novel [P(N(C₂H₅)₂)₃F₃]⁻ anion. The electronic and steric differences between this and the FAP anion could lead to new chemical properties and applications for the resulting salts.

Synthesis of Cationic Complexes: This fluoride abstraction capability could be applied to a wide range of transition metal fluorides (e.g., based on Cu, Ni, Ti), generating a library of novel cationic metal complexes. nih.govresearchgate.net These complexes could exhibit unique catalytic activities due to the specific properties of the aminophosphorane-derived counterion.

Development of Anionic N-Heterocyclic Carbenes (NHCs): Research has shown that related phosphoranes can react with N-heterocyclic carbenes to form novel anionic NHC ligands carrying a weakly coordinating anion. researchgate.net Applying this strategy to P,P-Difluoro-tris(diethylamino)phosphorane could yield a new class of functionalized NHC ligands with potential applications in catalysis and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.